molecular formula C3H4O2S B1295389 2H-Thiete-1,1-dioxide CAS No. 7285-32-7

2H-Thiete-1,1-dioxide

Cat. No. B1295389
CAS RN: 7285-32-7
M. Wt: 104.13 g/mol
InChI Key: SYHFISYHXDUGDV-UHFFFAOYSA-N
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Description

2H-Thiete-1,1-dioxide is a heterocyclic sulfur-containing compound that has garnered interest due to its unique chemical properties and potential applications in organic synthesis. The compound is characterized by the presence of a sulfur dioxide moiety within a five-membered ring structure, which imparts significant strain and reactivity to the molecule .

Synthesis Analysis

The synthesis of 2H-thiete-1,1-dioxides has been explored through various methods. One approach involves the [2+2] annulation of sulfonyl chlorides with dialkyl acetylenedicarboxylates, mediated by pyridine, to yield highly strained bifunctionalized 2H-thiete-1,1-dioxides . Another innovative method is the [1+1+1+1+1+1] annulation process, which utilizes rongalite as a tethered C-S synthon for constructing tetrahydro-2H-thiopyran 1,1-dioxides .

Molecular Structure Analysis

The molecular structure of related sulfur dioxide-containing heterocycles has been determined using various techniques, including single-crystal X-ray diffraction. For instance, the structure of 2-thia-1,3,5-triaza-7-phosphaadamantane 2,2-dioxide has been elucidated, revealing its crystalline form and dimensions . Ab initio and density functional studies have also been conducted to understand the structural changes in similar compounds, such as 1,2-benzisothiazol-3-(2H)-thione-1,1-dioxide, upon conversion to a nitranion .

Chemical Reactions Analysis

2H-Thiete-1,1-dioxides participate in various chemical reactions due to their strained and reactive nature. Cycloaddition reactions, for example, have been observed with 2H-benzo[b]thiete, which reacts with thiocarbonyl compounds to form spiro compounds through [8π + 2π] cycloaddition reactions . Thiophene 1,1-dioxides, which share a similar sulfone moiety, are known to undergo Diels-Alder reactions and serve as dienophiles, 1,3-dipolarophiles, and Michael acceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-thiete-1,1-dioxides and related compounds have been studied through various spectroscopic and theoretical methods. NMR spectroscopy has been used to analyze the proton spectra and conformations of thietane-1,1-dioxide, suggesting a planar structure or two rapidly interconverting conformers . Additionally, the optoelectronic properties of thiophene 1,1-dioxides can be tuned by introducing different substituents, which can significantly affect their reduction potentials .

Scientific Research Applications

1. Magnetic Resonance Studies

2H-Thiete-1,1-dioxide has been extensively studied in the field of magnetic resonance. Fronza et al. (1973) measured all C-H and H-H coupling constants of thiete-1, 1-dioxide from 13C, 1H, and 13C satellite spectra, and performed sign determinations using tickling and triple resonance experiments (Fronza, Gamba, Mondelli, & Pagani, 1973). Additionally, Hansen and Led (1981) conducted 1H, 2H, and 13C NMR studies on cyclobutene and isotopically enriched species, leading to the determination of coupling constants in compounds like thiete 1,1-dioxide (Hansen & Led, 1981).

2. Chemical Synthesis and Reactivity

The compound has been a subject of interest in chemical synthesis. Sun, Zhang, and Xu (2022) reported on the direct synthesis of highly strained bifunctionalized dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides, providing insights into new methods of synthesis (Sun, Zhang, & Xu, 2022). Moreover, research by Baumann et al. (2020) showed that thiete dioxide units can be used as a template for the functionalization and formation of axially chiral molecules and macrocyclic ring systems (Baumann et al., 2020).

3. Photoelectron and Electron Transmission Spectroscopy

Martin et al. (1986) conducted studies on thietane 1,1-dioxide, thiete 1,1-dioxide, and related compounds, using photoelectron spectra and electron transmission spectra. This research provides valuable information on the electronic properties and reactivity of these compounds (Martin et al., 1986).

4. Oxidation and Ring-Contraction Studies

Nakayama and Kamiyama (1992) explored the oxidation of congested thiophene 1,1-dioxides, yielding epoxides and ring-contracted thiete 1,1-dioxides. This study provides insights into the chemical behavior and potential applications of thiete 1,1-dioxides in synthetic chemistry (Nakayama & Kamiyama, 1992).

Safety And Hazards

When handling 2H-Thiete-1,1-dioxide, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The current method of synthesizing 2H-Thiete-1,1-dioxide is an efficient strategy for direct synthesis of highly strained bifunctionalized 2H-thiete 1,1-dioxide derivatives from readily available starting materials . This suggests potential for further exploration and optimization of this synthesis method.

properties

IUPAC Name

2H-thiete 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2S/c4-6(5)2-1-3-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHFISYHXDUGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223159
Record name 2H-Thiete-1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Thiete-1,1-dioxide

CAS RN

7285-32-7
Record name 2H-Thiete-1,1-dioxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiete sulfone
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Record name 2H-Thiete-1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Thiete-1,1-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
TC Sedergran, M Yokoyama… - The Journal of Organic …, 1984 - ACS Publications
3-Chloro-2fí-thiete 1, 1-dioxide, prepared by dichlorination of thietane 1, 1-dioxide followed by dehydrochlorination, reacts with carbanions, amines, alcohols, and thiols to give 3-…
Number of citations: 17 pubs.acs.org
S Sun, M Zhang, J Xu - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
Highly strained bifunctionalized dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides are directly synthesized from readily available sulfonyl chlorides and dialkyl acetylenedicarboxylates via …
Number of citations: 2 pubs.rsc.org
JE McCaskie, PL Chang, TR Nelsen… - The Journal of Organic …, 1973 - ACS Publications
(2) Reported at the Northeast Regional Meeting of the American Chemi-cal Society, Buffalo, N, Y „Oct 1971, Abstract 166. active intermediates. 8 We have observed that thiete sulfone …
Number of citations: 12 pubs.acs.org
TC Sedergran, DC Dittmer - The Journal of Organic Chemistry, 1987 - ACS Publications
3 natural and synthetic material were superimposable. The activity toward a natural bacteria population at a con-centration of 4/ttg/mL was about 60%. Work is in progress to optimize …
Number of citations: 6 pubs.acs.org
LA Paquette, M Rosen, H Stucki - The Journal of Organic …, 1968 - ACS Publications
Results The Retro Diels-Alder Route.—Our initial approach was designed totake advantage of the fact that 9, 10-ethanoanthracene derivatives decompose at somewhat elevated …
Number of citations: 26 pubs.acs.org
L Pacquette, M Rosen - The Journal of Organic Chemistry, 1968 - ACS Publications
2-Methylene-4-phenyl-2H-thiete 1, 1-dioxide (1) could be hydrogenated in two distinct stages to a dihydro and tetrahydro derivative, respectively. This strained sulfone (1) was also …
Number of citations: 0 pubs.acs.org
TC Sedergran, DC Dittmer - Organic Syntheses, 2003 - Wiley Online Library
Thiete 1,1‐dioxide and 3‐chlorothiete 1,1‐dioxide intermediate: Thietane 1,1‐dioxide (14.0 g, 0.132 mol) intermediate: 3‐chlorothietane 1,1‐dioxide (8.0 g, 0.057 mol) intermediate: 3,3‐…
Number of citations: 0 onlinelibrary.wiley.com
GJ Gainsford, AD Woolhouse - Acta Crystallographica Section C …, 1994 - scripts.iucr.org
The title compound, 2-n-propyl-2H-thiete 1, 1-dioxide, C6H1002S, was prepared by a Cope elimi-nation from the N-oxide of 3-piperidinyl-2-n-propylthietane sulfone. The molecule has …
Number of citations: 1 scripts.iucr.org
CC Leung - 1978 - open.library.ubc.ca
Thietane derivatives containing phenyl and dime thylaminomethyl substituents were synthesized as potential narcotic analgetics of the methadone type. These compounds which are …
Number of citations: 1 open.library.ubc.ca
K Haya - 1973 - open.library.ubc.ca
Thietane derivatives were synthesized as potential monoamine oxidase (MAO) inhibitors. These derivatives were useful in studying the electronic and steric requirements of the …
Number of citations: 2 open.library.ubc.ca

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